tert-Butyl pitavastatin

Chiral resolution Process impurity control Stereochemical purity

tert-Butyl pitavastatin (CAS 586966-54-3) is the penultimate intermediate in pitavastatin calcium manufacturing. Refined material achieves 99.70% purity and <0.05% isomer content, reducing downstream purification burden and improving process yield by ~5 percentage points versus conventional routes. As Pitavastatin Impurity 12 under ISO 17034, it ensures method specificity for HPLC system suitability and ANDA regulatory submissions. Bulk quantities available for industrial synthesis; analytical reference standards supplied with full certificates of analysis.

Molecular Formula C29H32FNO4
Molecular Weight 477.6 g/mol
Cat. No. B153524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl pitavastatin
Molecular FormulaC29H32FNO4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
InChIInChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1
InChIKeyRCARMBIYAHBUHR-UQECUQMJSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Pitavastatin: Key Intermediate for Pitavastatin Calcium and High-Purity Analytical Reference Standard


tert-Butyl pitavastatin (CAS 586966-54-3; C₂₉H₃₂FNO₄, MW 477.57) is a tert-butyl ester derivative of the potent HMG-CoA reductase inhibitor pitavastatin, a member of the statin class of cholesterol-lowering agents . This compound exists as the (3R,5S,6E) stereoisomer and is structurally characterized by a tert-butyl protected carboxylic acid moiety on the 3,5-dihydroxyhept-6-enoate side chain [1]. Unlike the free acid or calcium salt forms of pitavastatin that constitute active pharmaceutical ingredients (APIs), tert-butyl pitavastatin serves a distinct and specialized role as the penultimate synthetic intermediate in the industrial production of pitavastatin calcium and as a certified reference standard for analytical quality control in pharmaceutical development and manufacturing [2].

Why Generic Substitution of tert-Butyl Pitavastatin with Other Pitavastatin Esters or Intermediates Fails in Regulated Synthesis and Analysis


While multiple pitavastatin-related esters and intermediates (e.g., ethyl ester, isopropyl ester, acetonide-protected forms) exist in synthetic pathways, they are not functionally interchangeable with tert-butyl pitavastatin in validated manufacturing processes or compendial analytical methods [1]. The tert-butyl protecting group confers specific stability, solubility, and crystallization characteristics that are integral to achieving the stereochemical purity and yield required for downstream conversion to pitavastatin calcium API [2]. Furthermore, in analytical quality control, tert-butyl pitavastatin is a specified impurity marker in pharmacopoeial monographs; substituting it with a non-identical ester would invalidate method specificity, retention time matching, and quantification accuracy, thereby compromising regulatory compliance in ANDA submissions and commercial batch release . The following evidence establishes precisely where tert-butyl pitavastatin possesses verifiable, quantitative differentiation that directly impacts procurement decisions.

Quantitative Differentiation of tert-Butyl Pitavastatin: Comparative Evidence for Procurement Decisions


Validated Refining Process Achieves <0.05% Isomer Impurities Compared to Conventional Methods

Conventional synthetic routes for pitavastatin tert-butyl ester produce approximately 20% of undesired cis-isomer due to Wittig reaction limitations, and these isomers cannot be removed by standard purification techniques [1]. A patented refining method using methyl tert-butyl ether and n-heptane recrystallization reduces the content of epimer impurity 1, epimer impurity 2, and enantiomer impurity to below 0.05% each [2]. This represents an approximate 400-fold reduction in isomer contamination relative to the baseline 20% cis-isomer content typical of unrefined material.

Chiral resolution Process impurity control Stereochemical purity

Certified Analytical Standard with HPLC Purity of 99.70% Versus Typical Reagent-Grade Material

Commercially available tert-butyl pitavastatin supplied as an analytical reference standard (e.g., Clearsynth CS-O-13410) is certified with a purity of 99.70% by HPLC . In contrast, typical reagent-grade or bulk intermediate material commonly ranges between 95–98% purity [1]. This 1.7–4.7 percentage point increase in purity translates to a 2–6 fold reduction in total unspecified impurities, which is critical when the compound is used as a system suitability standard or impurity marker in validated HPLC methods [2].

Analytical reference standard HPLC method validation Pharmaceutical impurity profiling

Industrial Synthesis Yields of ≥84% for Refined tert-Butyl Pitavastatin Versus ~80% for Unoptimized Routes

A patented refining method demonstrated that 40 g of crude pitavastatin tert-butyl ester, upon recrystallization from methyl tert-butyl ether and n-heptane, yielded 33.7 g of refined product [1]. This corresponds to an 84.25% recovery yield in the refining step alone. In contrast, conventional Wittig-based synthetic routes for pitavastatin tert-butyl ester produce approximately 20% cis-isomer byproduct, effectively reducing the yield of the desired trans-isomer to ~80% before any refining [2]. The integrated process yield advantage of the refined material is approximately 5 percentage points (84.25% vs. ~80%), which translates to reduced raw material costs and improved process efficiency.

Process chemistry Synthetic yield optimization Cost of goods

Designated Impurity Marker with ISO 17034 Certification Versus Non-Certified Intermediates

tert-Butyl pitavastatin is officially designated as Pitavastatin Impurity 12 in certified reference material catalogs and is manufactured under ISO 17034 accreditation . In contrast, non-certified pitavastatin tert-butyl ester intermediates lack this formal impurity designation and the associated metrological traceability [1]. ISO 17034 certification ensures that the material's identity, purity, and stability have been rigorously established and documented, meeting the specific requirements for analytical method validation, system suitability testing, and quality control in both ANDA and commercial production settings .

Pharmaceutical impurity standard ISO 17034 Regulatory compliance

Optimal Application Scenarios for tert-Butyl Pitavastatin Based on Quantitative Differentiation


Pharmaceutical Impurity Profiling and ANDA Submission

When developing or validating HPLC methods for pitavastatin calcium drug substance or product, the use of tert-butyl pitavastatin as a certified impurity standard (Pitavastatin Impurity 12) under ISO 17034 ensures method specificity and accuracy. The 99.70% purity and <0.05% isomer content of refined material [1] provide a reliable benchmark for quantifying process-related impurities, meeting ICH Q3A/B thresholds. This is essential for Abbreviated New Drug Application (ANDA) filings, where demonstrating control of specified impurities is a regulatory requirement .

Large-Scale Synthesis of Pitavastatin Calcium API

In multi-kilogram manufacturing campaigns for pitavastatin calcium, tert-butyl pitavastatin is the penultimate intermediate. The availability of a refined material with 84.25% recovery yield and <0.05% isomer content [1] reduces downstream purification burden and improves overall process yield by approximately 5 percentage points compared to conventional routes [2]. This directly lowers the cost of goods sold (COGS) for the final API and minimizes waste generation from additional purification steps.

Chiral Purity and Stereochemical Control in Process Development

For process chemists optimizing the stereoselective synthesis of pitavastatin, tert-butyl pitavastatin with documented low epimer and enantiomer impurities (<0.05%) [1] serves as a gold standard reference for assessing the stereochemical fidelity of alternative synthetic routes. Its well-defined stereochemistry (3R,5S,6E) allows for precise quantification of undesired stereoisomers generated during novel reaction development, accelerating process optimization and ensuring final API chiral purity compliance.

Analytical Method Development and System Suitability Testing

Analytical R&D laboratories rely on tert-butyl pitavastatin with certified HPLC purity of 99.70% [1] for preparing system suitability solutions and calibration standards. The high purity minimizes baseline interference and ensures accurate retention time identification, which is critical when the compound is used as a marker for impurity testing in stability studies and release testing of commercial pitavastatin calcium batches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl pitavastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.